3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex heterocyclic compound that combines several functional groups, including a thiophene ring, a thiazepane ring, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one typically involves multi-step reactions that incorporate the formation of the thiophene, thiazepane, and chromenone rings. One common approach is to start with the synthesis of the thiophene derivative, followed by the formation of the thiazepane ring through a cyclization reaction. The final step involves the coupling of the thiazepane derivative with a chromenone precursor under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the chromenone carbonyl group can produce chromenone alcohols .
Scientific Research Applications
3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, thiazepane derivatives, and chromenone derivatives. Examples include:
Thiophene derivatives: Thiophene-2-carboxylic acid, 2-aminothiophene.
Thiazepane derivatives: 1,4-thiazepane-3,5-dione, 1,4-thiazepane-4-carboxylic acid.
Chromenone derivatives: 4-hydroxy-2H-chromen-2-one, 7-methoxy-2H-chromen-2-one.
Uniqueness
What sets 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one apart from these similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c21-18(14-12-13-4-1-2-5-15(13)23-19(14)22)20-8-7-17(25-11-9-20)16-6-3-10-24-16/h1-6,10,12,17H,7-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMTMCCKUXTDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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